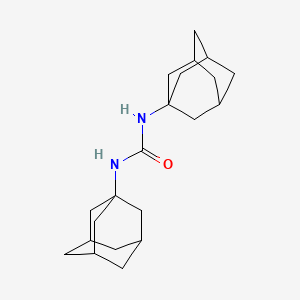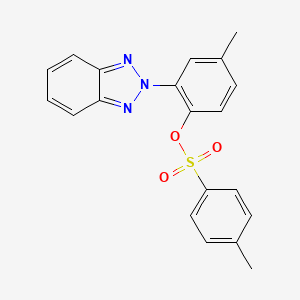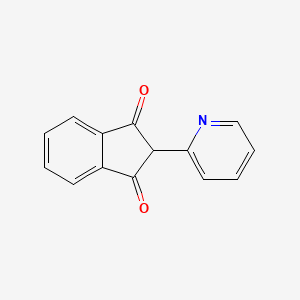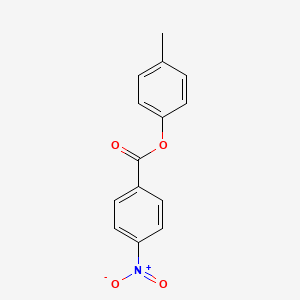
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene group attached to an indene-dione core, with two methoxy groups on the benzylidene ring. Its molecular formula is C17H14O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol solvent at room temperature, and the product is obtained after recrystallization from ethanol .
Industrial Production Methods
The use of solvent-free conditions or green chemistry approaches can further enhance the efficiency and environmental sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to the active pockets of the Bcl-2 protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione
- 2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- 2-(3,4-Dimethoxybenzylidene)-indan-1-one
Uniqueness
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione stands out due to its specific substitution pattern on the benzylidene ring, which enhances its reactivity and potential biological activity. The presence of two methoxy groups provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties .
Propriétés
Numéro CAS |
58161-74-3 |
|---|---|
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14O4/c1-21-15-8-7-11(10-16(15)22-2)9-14-17(19)12-5-3-4-6-13(12)18(14)20/h3-10H,1-2H3 |
Clé InChI |
OVHSLRSKIAKFOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)

![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)



![Benzo[b]thiophen-3(2H)-one, 2-(phenylimino)-](/img/structure/B11708555.png)



![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)

![2-Pyridinecarbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11708582.png)
